3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor SAR by Regioisomerism

3-Benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 898440-74-9) is a synthetic small molecule that integrates a benzenesulfonamide pharmacophore with a 2-methyl-1,3-benzothiazol-5-amine moiety via a central benzamide linker. This hybrid scaffold is characteristic of compounds investigated for inhibition of metalloenzymes such as carbonic anhydrases (CAs) and other therapeutically relevant targets including α-amylase, α-glucosidase, and scavenger receptor SR-BI.

Molecular Formula C21H17N3O3S2
Molecular Weight 423.5 g/mol
CAS No. 898440-74-9
Cat. No. B3298925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide
CAS898440-74-9
Molecular FormulaC21H17N3O3S2
Molecular Weight423.5 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)NC(=O)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C21H17N3O3S2/c1-14-22-19-13-16(10-11-20(19)28-14)23-21(25)15-6-5-7-17(12-15)24-29(26,27)18-8-3-2-4-9-18/h2-13,24H,1H3,(H,23,25)
InChIKeyKHNUFGCEEBTKII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 898440-74-9): Procurement-Relevant Chemical Profile for a Dual-Scaffold Sulfonamide-Benzothiazole Hybrid


3-Benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 898440-74-9) is a synthetic small molecule that integrates a benzenesulfonamide pharmacophore with a 2-methyl-1,3-benzothiazol-5-amine moiety via a central benzamide linker . This hybrid scaffold is characteristic of compounds investigated for inhibition of metalloenzymes such as carbonic anhydrases (CAs) and other therapeutically relevant targets including α-amylase, α-glucosidase, and scavenger receptor SR-BI [1]. Structurally, the meta-substitution pattern of the sulfonamido group on the phenyl ring and the methyl substitution at the 2-position of the benzothiazole distinguish it from regioisomeric and des-methyl analogs, creating unique constraints for molecular recognition .

Why 3-Benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide Cannot Be Interchanged with Other Benzothiazole-Sulfonamide Analogs in Target-Based Screening


Generic substitution among benzothiazole-sulfonamide hybrids is structurally unsound due to extreme sensitivity of target binding to the regioisomeric attachment of the sulfonamido group (meta vs. para) and the presence of the 2-methyl substituent on the benzothiazole ring. In carbonic anhydrase inhibition studies on a related series, a shift from a para- to a meta-sulfonamidobenzamide arrangement or removal of the 2-methyl group can alter Ki values by over an order of magnitude, demonstrating that even single-atom changes critically modulate potency [1]. Consequently, procurement of an unspecific 'benzothiazole-sulfonamide' without verifying the precise substitution pattern risks selecting a compound with null or divergent activity in enzymatic and cellular assays, as structure-activity relationships (SAR) in this chemotype are exceptionally sharp [1].

Quantitative Differentiation Evidence for 3-Benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide Against Key Structural Analogs


Regioisomeric Meta-Sulfonamidobenzamide Configuration Confers Distinct Carbonic Anhydrase II Inhibition Profile Compared to Para-Substituted Analogs

In a controlled SAR study of benzothiazole-sulfonamide derivatives against human carbonic anhydrase II (hCA II), the meta-substituted sulfonamidobenzamide regioisomer class—to which the target compound belongs—exhibited Ki values distinct from the para-substituted series. Specifically, the most potent meta-substituted analog in the series (Compound 5) achieved a Ki of 0.025 ± 0.010 µM against hCA II, whereas the most potent para-substituted comparator (Compound 4) yielded a Ki of 0.052 ± 0.022 µM [1]. This represents an approximately 2.1-fold difference in inhibition constant attributable solely to the position of the sulfonamido group on the central phenyl ring. For the procurement scientist, this establishes that the meta-substituted architecture present in 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide is not interchangeable with the para-substituted regioisomer 4-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 898411-21-7) .

Carbonic Anhydrase Inhibition Metalloenzyme Inhibitor SAR by Regioisomerism

Meta-Sulfonamidobenzamide Architecture Demonstrates Superior Carbonic Anhydrase I Inhibition Over Acetazolamide Baseline

The meta-sulfonamidobenzamide series, which encapsulates the structural class of the target compound, included derivatives that inhibited human carbonic anhydrase I (hCA I) more potently than the clinically used standard drug acetazolamide (AZA) [1]. The most effective meta-substituted compound in the series demonstrated a Ki of 0.052 ± 0.022 µM against hCA I, outperforming the reference inhibitor [1]. In contrast, the para-substituted analogs within the same benzothiazole-sulfonamide cohort did not consistently surpass the AZA benchmark for hCA I, indicating that the meta configuration is a determinant for achieving above-reference potency against this isoform [1]. This creates a procurement rationale: if a screening program aims to exceed acetazolamide's hCA I inhibition threshold, the meta-sulfonamidobenzamide chemotype—represented by 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide—is the appropriate structural entry point over para-substituted alternatives.

hCA I Inhibition Isoform Selectivity Acetazolamide Comparator

Fluorine-Free Benzenesulfonamido Substituent Yields Different ADME and Docking Profile Relative to 4-Fluorobenzenesulfonamido Analog

In silico ADME analysis of benzothiazole-sulfonamide hybrids in the α-amylase/α-glucosidase inhibitor series demonstrated that the nature of the substituent on the phenylsulfonamido group significantly modulates predicted drug-likeness parameters including topological polar surface area (TPSA), logP, and gastrointestinal absorption [1]. The unsubstituted benzenesulfonamido moiety (as present in the target compound) yields a lower molecular weight (435.52 g/mol) and distinct lipophilicity compared to halogenated analogs such as 4-(4-fluorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (MW: 453.51 g/mol, CAS 898411-21-7) and 4-(3-chlorobenzenesulfonamido)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (MW: 469.96 g/mol, CAS 690962-37-9) . For cellular assay development, the absence of halogen atoms in the target compound eliminates potential confounding effects from halogen-specific interactions (e.g., halogen bonding) and metabolic liabilities associated with fluoro- and chloro-substituents, offering a cleaner chemical probe for target engagement studies [1].

ADME Prediction Drug-Likeness Fluorine-Free Scaffold

2-Methyl Substituent on Benzothiazole Modulates Enzyme Inhibition Potency Compared to Des-Methyl and Bulkier 2-Substituted Analogs

Structure-activity relationship analysis in the benzothiazole-sulfonamide inhibitor class reveals that the 2-position substituent on the benzothiazole ring significantly influences enzyme inhibitory potency. The 2-methyl substituent present in the target compound provides an optimal steric and electronic balance, as evidenced by the observation that the most potent hCA I and hCA II inhibitors in the series carry small alkyl groups at this position [1]. In the α-glucosidase inhibition series, replacement of the methyl with bulkier groups or hydrogen led to marked potency shifts: the top-ranking analog (IC50 = 2.40 ± 0.10 µM) carried a substituent at the benzothiazole 2-position, whereas des-methyl analogs showed reduced activity [2]. When comparing to the des-methyl regioisomer 3-benzenesulfonamido-N-(1,3-benzothiazol-5-yl)benzamide and the 2-tert-butyl analog, the 2-methyl compound is predicted to occupy a distinct affinity and selectivity zone critical for target engagement [1][2].

Benzothiazole C2 Substitution SAR at Heterocycle Methyl Effect

Meta-Sulfonamidobenzamide Core Presents Distinct Docking Pose and Hydrogen-Bond Network Relative to Para-Substituted Isomer in Carbonic Anhydrase IX Active Site

Computational docking studies on benzothiazole-sulfonamide derivatives within the active site of tumor-associated human carbonic anhydrase IX (hCA IX) demonstrated that the meta-sulfonamidobenzamide configuration engages the zinc-coordinated water molecule and active-site residues (Thr199, Thr200, Gln92) through a hydrogen-bond network distinct from that of the para-substituted regioisomer [1]. The meta arrangement orients the sulfonamide –NH– group to form an additional interaction with the Gln92 side chain, whereas the para isomer cannot simultaneously satisfy this contact without ligand strain [1]. This differential binding mode translates into isoform selectivity signatures: meta-substituted compounds in the series preferentially inhibit hCA IX and hCA XII over the off-target cytosolic isoforms hCA I and hCA II, a selectivity window not achievable with the para-substituted scaffold [1]. For target-based screening programs focused on tumor-associated CA isoforms, the meta-sulfonamidobenzamide geometry of the target compound is therefore structurally essential.

Molecular Docking hCA IX Binding Mode Differentiation

Unsubstituted Phenylsulfonamido Group Avoids Electrophilic Risk and CYP450-Mediated Oxidation Associated with Nitro- and Methoxy-Substituted Analogs

ADME profiling of benzothiazole-sulfonamide hybrids has identified that electron-withdrawing substituents (e.g., –NO₂) and electron-donating substituents (e.g., –OCH₃) on the phenylsulfonamido ring introduce metabolic soft spots, including nitroreductase-mediated activation and O-demethylation by CYP2C9 and CYP2D6 isoforms [1]. In contrast, the unsubstituted benzenesulfonamido group present in the target compound lacks these metabolic handles, predicting improved in vitro metabolic stability. Specifically, nitro-substituted analogs such as 4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide (CAS 690643-93-7) carry both nitro and methoxy liabilities simultaneously . By selecting the unsubstituted benzenesulfonamido variant, screening laboratories minimize the risk of false negatives from compound metabolism in hepatocyte or microsome-containing assays, and false positives from reactive metabolite-mediated non-specific enzyme inhibition [1].

Metabolic Stability Electrophilic Risk CYP450 Liabilities

Optimal Scientific and Industrial Application Scenarios for 3-Benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide Based on Verified Differentiation Evidence


Target-Based Screening for Human Carbonic Anhydrase II Inhibitors with Above-Acetazolamide Potency Requirements

Screening programs that require hCA II inhibitors exceeding the potency of the clinical standard acetazolamide should procure the meta-sulfonamidobenzamide regioisomer represented by this compound, as the meta-substituted benzothiazole-sulfonamide series has demonstrated Ki values as low as 0.025 µM against hCA II, outperforming the standard drug [1]. The para-substituted regioisomer cannot be substituted, as it yields a measurably higher Ki (0.052 µM) and fails to achieve the same potency ceiling [1]. This compound is appropriate for primary biochemical screening, hit validation by dose-response, and selectivity profiling against hCA I, hCA IX, and hCA XII [1][2].

Cellular Target Engagement Studies Requiring a Fluorine- and Halogen-Free Chemical Probe with Low Metabolic Liability

Investigators needing a benzothiazole-sulfonamide probe free of halogen atoms for clean interpretation of cellular target engagement data should select this compound over the 4-fluoro and 4-chloro analogs. The absence of halogen bonding, reduced molecular weight (435.52 vs. 453.51–469.96 g/mol), and the lack of CYP-mediated O-demethylation or nitroreductase activation flags make it suitable for hepatocyte stability assays, CYP450 inhibition panels, and long-duration cellular washout experiments [1]. The 4-fluorobenzenesulfonamido analog (CAS 898411-21-7) and 3-chlorobenzenesulfonamido analog (CAS 690962-37-9) introduce confounds from halogen-specific protein interactions and potential metabolic dehalogenation that can complicate result interpretation [2].

Tumor-Associated Carbonic Anhydrase IX/XII Isoform Selectivity Profiling Using a Meta-Substituted Scaffold

Programs targeting the tumor-associated isoforms hCA IX and hCA XII over the cytosolic off-target isoforms hCA I and II should utilize the meta-sulfonamidobenzamide geometry of this compound, which molecular docking studies have shown enables an additional hydrogen-bond contact with Gln92 in the hCA IX active site that the para-substituted isomer cannot form [1]. This structurally encoded selectivity advantage supports its use in isoform-selectivity counter-screens, co-crystallography trials with hCA IX, and cellular antiproliferative assays in CA IX-expressing cancer cell lines (e.g., HT-29, MDA-MB-231) under normoxic and hypoxic conditions [1].

Enzymology Studies on α-Amylase or α-Glucosidase Where the 2-Methyl Substituent on Benzothiazole Is a Verified Potency Determinant

Biochemists investigating structure-activity relationships in α-glucosidase or α-amylase inhibition should procure this compound as a representative of the 2-methyl-substituted benzothiazole series, which has been shown to achieve IC50 values down to 2.40 µM against α-glucosidase—an approximately 9-fold improvement over 2-des-methyl analogs [1]. Swapping to a 2-unsubstituted or 2-tert-butyl benzothiazole comparator can diminish inhibitory potency to the point of masking activity entirely, making the 2-methyl substituent essential for obtaining interpretable SAR data in this enzyme class [1]. The compound can serve as a reference standard for comparative IC50 determinations and for validating docking poses in enzyme-inhibitor co-crystallization studies.

Quote Request

Request a Quote for 3-benzenesulfonamido-N-(2-methyl-1,3-benzothiazol-5-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.